2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine

Descripción general

Descripción

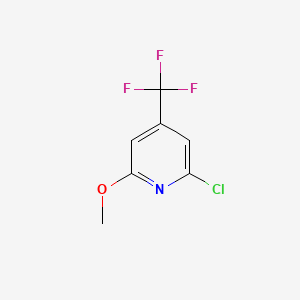

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5ClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine, methoxy, and trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in various industrial and scientific applications.

Mecanismo De Acción

Target of Action

It is known that trifluoromethylpyridines, a class of compounds to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .

Mode of Action

Trifluoromethylpyridines are generally known for their unique physicochemical properties, which are thought to contribute to their biological activities .

Biochemical Pathways

It’s known that trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

It’s known that trifluoromethylpyridines are often used in the protection of crops from pests , suggesting that they may have pesticidal effects.

Action Environment

The stability and reactivity of trifluoromethylpyridines can be influenced by various factors, including temperature and the presence of other chemical reagents .

Análisis Bioquímico

Biochemical Properties

It is known that trifluoromethylpyridines, a group to which this compound belongs, play an important role in pharmaceuticals and agrochemicals . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridines .

Cellular Effects

Trifluoromethylpyridines are known to have significant impacts on various types of cells and cellular processes .

Molecular Mechanism

Trifluoromethylpyridines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of a chlorinated pyridine derivative using a fluorinating agent such as sulfur tetrafluoride or trifluoromethyl iodide . The reaction is usually carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine often involves a multi-step process. The initial step may include the chlorination of a pyridine derivative, followed by methoxylation and subsequent introduction of the trifluoromethyl group. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Aplicaciones Científicas De Investigación

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine has diverse applications in scientific research:

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-4-(trifluoromethyl)pyridine

- 2,6-Dichloro-4-(trifluoromethyl)pyridine

- 4-(Trifluoromethyl)pyridine

Uniqueness

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is unique due to the presence of the methoxy group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of chlorine, methoxy, and trifluoromethyl groups in a single molecule provides a versatile scaffold for the development of new compounds with tailored properties .

Actividad Biológica

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure, featuring a trifluoromethyl group and a methoxy substituent, suggests possible interactions with various biological targets, making it a candidate for further research in pharmacology and drug development.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClFN

- Molecular Weight : 201.57 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest it may inhibit certain cancer cell lines.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives of pyridine with similar substitutions have been reported to exhibit activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Similar Pyridine Derivative | Escherichia coli | 64 µg/mL |

| Pyrimidine Analog | Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been tested against A549 (lung cancer) and HeLa (cervical cancer) cells, showing IC values in the low micromolar range, indicating potent anticancer activity .

Table 2: Anticancer Activity Against Cell Lines

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it has been identified as an inhibitor of prolyl hydroxylase, which plays a crucial role in hypoxia signaling pathways . This inhibition could have implications for cancer therapy, particularly in tumors that exploit hypoxic conditions for growth.

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC (µM) |

|---|---|---|

| Prolyl Hydroxylase | Competitive Inhibition | 25.0 |

| Other Enzymes | Non-specific | Varies |

Case Studies

A notable case study involved the testing of this compound in a high-throughput screening assay aimed at identifying new inhibitors for human phosphoglycerate dehydrogenase (PHGDH). Results showed that compounds with similar structures exhibited low micromolar inhibition, suggesting a promising avenue for further exploration .

Propiedades

IUPAC Name |

2-chloro-6-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEFQJNETFIPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.